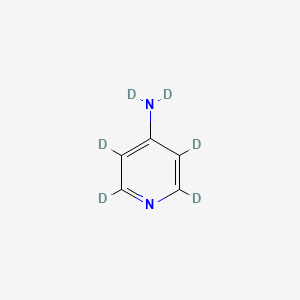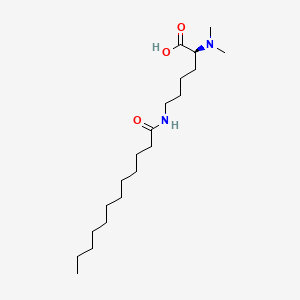![molecular formula C23H30N2O4 B588032 [4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene CAS No. 152187-59-2](/img/structure/B588032.png)
[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) is a polymeric compound formed by the reaction of 1,4-cyclohexanedimethanol and 1,1’-methylenebis(isocyanatobenzene). This compound is known for its high molecular weight and crystalline structure, making it a valuable material in various industrial applications. It is commonly used in the production of high-performance plastics and coatings due to its excellent thermal and mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) typically involves a polycondensation reaction. The process begins with the preparation of 1,4-cyclohexanedimethanol, which can be obtained by the selective hydrogenation of bis(2-hydroxyethylene terephthalate) derived from waste poly(ethylene terephthalate) . The reaction conditions for this step include a temperature range of 150-200°C and a hydrogen pressure of 2-5 MPa.
Next, 1,4-cyclohexanedimethanol is reacted with 1,1’-methylenebis(isocyanatobenzene) in the presence of a catalyst, typically dibutyltin dilaurate, at a temperature of 80-120°C . The reaction proceeds through the formation of urethane linkages, resulting in the polymerization of the two monomers.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The process involves continuous feeding of the monomers and catalyst into the reactor, where the polymerization reaction takes place. The resulting polymer is then extruded, cooled, and pelletized for further processing .
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under harsh conditions, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties, such as reducing the carbonyl groups to hydroxyl groups.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used at elevated temperatures (50-100°C).
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions (room temperature to 50°C).
Major Products
Oxidation: Formation of carbonyl and carboxyl groups.
Reduction: Formation of hydroxyl groups.
Substitution: Introduction of new functional groups, such as alkyl or acyl groups, onto the polymer chain.
Scientific Research Applications
1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization mechanisms.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine due to its biocompatibility and mechanical properties.
Mechanism of Action
The mechanism of action of 1,4-cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) involves the formation of urethane linkages through the reaction of hydroxyl groups on 1,4-cyclohexanedimethanol with isocyanate groups on 1,1’-methylenebis(isocyanatobenzene). This results in a highly cross-linked polymer network, which imparts excellent thermal and mechanical properties to the material .
Comparison with Similar Compounds
Similar Compounds
Poly(ethylene terephthalate): A widely used polyester with similar mechanical properties but lower thermal stability.
Poly(1,4-cyclohexylenedimethylene terephthalate): A polyester with comparable thermal properties but different crystallization behavior.
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate): A bio-based polyester with similar mechanical properties but derived from renewable resources.
Uniqueness
1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) stands out due to its unique combination of high molecular weight, excellent thermal stability, and mechanical strength. Its ability to form highly cross-linked networks makes it particularly suitable for applications requiring durable and heat-resistant materials .
Properties
CAS No. |
152187-59-2 |
|---|---|
Molecular Formula |
C23H30N2O4 |
Molecular Weight |
398.503 |
IUPAC Name |
[4-(hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene |
InChI |
InChI=1S/C15H14N2O2.C8H16O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;9-5-7-1-2-8(6-10)4-3-7/h1-7,9H,8,10-11H2;7-10H,1-6H2 |
InChI Key |
HYZMTCCRNWXIAU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CO)CO.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O |
Synonyms |
1,4-Cyclohexanedimethanol polymer with 1,1′-methylenebis[isocyanatoben zene] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


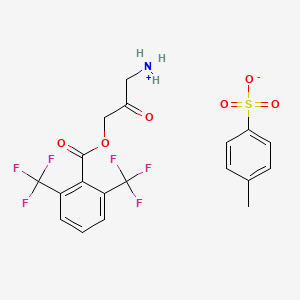

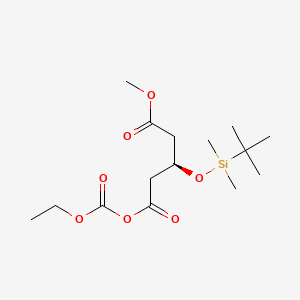
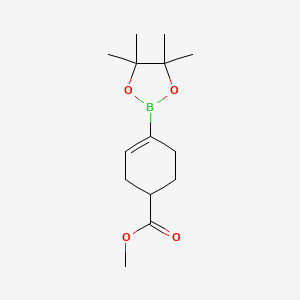
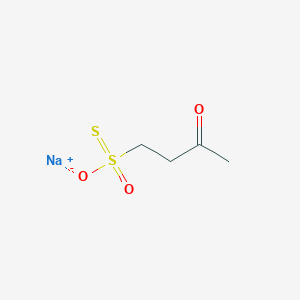
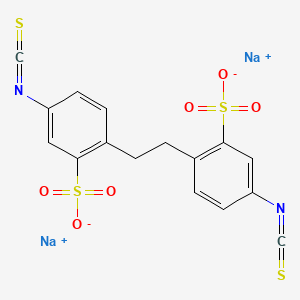
![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)
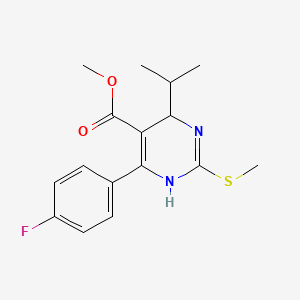
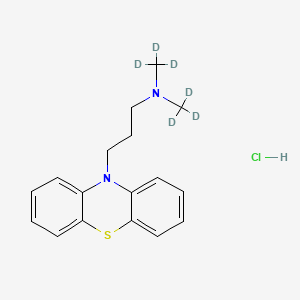
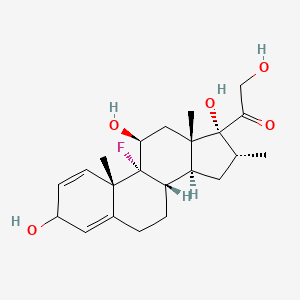
![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)
